N-(4-iodophenyl)furan-2-carboxamide
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Overview
Description
N-(4-iodophenyl)furan-2-carboxamide is a chemical compound with the molecular formula C11H8INO2 and a molecular weight of 313.09 g/mol It is characterized by the presence of an iodophenyl group attached to a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)furan-2-carboxamide typically involves the reaction of 4-iodoaniline with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated equipment for reaction and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The furan ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the furan ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the furan ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce furan-2-carboxylic acid derivatives .
Scientific Research Applications
N-(4-iodophenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The iodophenyl group can facilitate binding to proteins or enzymes, while the furan ring can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- N-(4-chlorophenyl)furan-2-carboxamide
- N-(4-fluorophenyl)furan-2-carboxamide
Uniqueness
N-(4-iodophenyl)furan-2-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can enhance the compound’s ability to participate in specific types of chemical reactions and interactions with biological targets .
Properties
IUPAC Name |
N-(4-iodophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZULKQKLXQZPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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